molecular formula C14H15FN2O2 B5879019 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5879019
M. Wt: 262.28 g/mol
InChI Key: UXYXSSIUQORHBV-UHFFFAOYSA-N
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Description

3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been shown to act as an inhibitor of various enzymes, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in various cellular processes, including gene expression, cell signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide vary depending on the specific research application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is its potential as a lead compound for drug discovery. This compound has been shown to have a wide range of pharmacological activities, making it a promising candidate for developing new drugs with improved efficacy and safety profiles. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to further study its mechanism of action and identify specific targets for its pharmacological activities. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Overall, the potential applications of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide make it a promising candidate for future scientific research.

Synthesis Methods

The synthesis of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-fluoro-4-methylbenzoyl chloride with ethylamine to form 3-fluoro-4-methyl-N-ethylbenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-fluoro-4-methyl-N-ethyl-N-hydroxybenzamide, which is further reacted with isobutyl chloroformate to form 3-fluoro-4-methyl-N-ethyl-N-(isobutoxycarbonyl)hydroxybenzamide. Finally, this intermediate is reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide.

Scientific Research Applications

3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.

properties

IUPAC Name

3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-4-12-13(9(3)19-17-12)14(18)16-10-6-5-8(2)11(15)7-10/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYXSSIUQORHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

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